molecular formula C23H39N3O3 B6081141 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No. B6081141
M. Wt: 405.6 g/mol
InChI Key: RKCRVNCHKQIKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, and it is primarily used in the study of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 activity by 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol results in the activation of various signaling pathways, including the Wnt signaling pathway, which has been shown to have potential therapeutic applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. The inhibition of GSK-3 activity by 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol results in the activation of various signaling pathways, including the Wnt signaling pathway, which has been shown to have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been extensively studied in scientific research, and its mechanism of action has been well-characterized. However, the limitations of using 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments include its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is to study its potential toxicity and side effects, which need to be carefully monitored. Additionally, the development of more potent and selective GSK-3 inhibitors could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 1-(3,5-dimethoxybenzyl)piperazine with 1-isopropyl-4-(4-chlorophenyl)piperidin-4-ol in the presence of sodium hydride and dimethylformamide. The reaction results in the formation of the desired compound, which can be purified through column chromatography.

Scientific Research Applications

2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively used in scientific research for its potential therapeutic applications. This compound is primarily used as a GSK-3 inhibitor, which is a key enzyme involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. GSK-3 inhibitors have been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia.

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O3/c1-18(2)24-8-5-20(6-9-24)26-11-10-25(21(17-26)7-12-27)16-19-13-22(28-3)15-23(14-19)29-4/h13-15,18,20-21,27H,5-12,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRVNCHKQIKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-Dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

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